Nucleophilic Substitution Reactivity: 4-Chlorobutyrophenone vs. 4-Bromobutyrophenone
The leaving group ability of the alkyl halide dictates reaction rate and conditions. While a direct kinetic comparison in identical systems is not available, the leaving group propensity can be inferred from the pKa of the conjugate acid. The chloride (Cl⁻) leaving group in 4-Chlorobutyrophenone has a lower reactivity compared to bromide (Br⁻) in 4-Bromobutyrophenone (CAS 4981-64-0), as indicated by the pKa of HCl (-7) versus HBr (-9). This results in a less vigorous and more controllable nucleophilic substitution process, reducing side reactions and simplifying purification .
| Evidence Dimension | Relative Leaving Group Reactivity in SN2 Reactions |
|---|---|
| Target Compound Data | Leaving group is Chloride (Cl⁻). pKa of conjugate acid (HCl): -7 |
| Comparator Or Baseline | 4-Bromobutyrophenone; Leaving group is Bromide (Br⁻). pKa of conjugate acid (HBr): -9 |
| Quantified Difference | Lower reactivity for 4-Chlorobutyrophenone (inferred from a higher pKa value for its conjugate acid). |
| Conditions | Standard SN2 nucleophilic substitution conditions (class-level inference based on pKa values). |
Why This Matters
For scale-up and process development, the less reactive chloro- group offers greater control over exothermic reactions and minimizes impurity formation, which is a critical factor in sourcing the correct intermediate.
